molecular formula C20H22N4O3 B10879970 N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide

N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide

Cat. No.: B10879970
M. Wt: 366.4 g/mol
InChI Key: WFWVRUNOMDOOCL-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide is a complex organic compound that features a unique structure combining an indole core with a furan ring and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Azepane Moiety: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the indole intermediate.

    Attachment of the Furan Ring: The furan ring is often introduced via a condensation reaction with a furan-2-carbohydrazide derivative.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions with suitable solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the indole and furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its indole core is known for interacting with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound’s derivatives are explored for their potential anti-inflammatory, anticancer, and antimicrobial activities. The presence of the indole and furan rings is particularly significant due to their known bioactivity.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism by which N’-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide exerts its effects involves interaction with various molecular targets. The indole core can bind to receptors or enzymes, modulating their activity. The furan ring can participate in electron transfer processes, while the azepane moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide
  • N’-[(3Z)-1-(1-Azepanylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({(E)-[1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide

Uniqueness

What sets N’-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide apart is its specific combination of functional groups, which confer unique reactivity and potential bioactivity. The presence of both the indole and furan rings, along with the azepane moiety, provides a versatile scaffold for further functionalization and exploration in various scientific fields.

This compound’s unique structure and properties make it a valuable subject of study in multiple disciplines, from synthetic chemistry to pharmacology and materials science.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-2-hydroxyindol-3-yl]iminofuran-2-carboxamide

InChI

InChI=1S/C20H22N4O3/c25-19(17-10-7-13-27-17)22-21-18-15-8-3-4-9-16(15)24(20(18)26)14-23-11-5-1-2-6-12-23/h3-4,7-10,13,26H,1-2,5-6,11-12,14H2

InChI Key

WFWVRUNOMDOOCL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CO4

Origin of Product

United States

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